ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE is a chemical compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.
Scientific Research Applications
ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE can be compared with similar compounds such as:
Properties
IUPAC Name |
ethyl 4-[(4-tert-butylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-24-18(21)14-6-10-16(11-7-14)20-25(22,23)17-12-8-15(9-13-17)19(2,3)4/h6-13,20H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYGHAWGQXERSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.